molecular formula C19H23N3O3 B2846898 (E)-3-(3,4-dimethoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide CAS No. 2035036-17-8

(E)-3-(3,4-dimethoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide

Cat. No.: B2846898
CAS No.: 2035036-17-8
M. Wt: 341.411
InChI Key: WKOSKWUPOWYKMS-VQHVLOKHSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been explored, showcasing the utility of acrylamide derivatives in the construction of complex heterocyclic systems. These compounds have been characterized using various analytical techniques, including X-ray crystallography, to elucidate their molecular and crystal structures, contributing to our understanding of their chemical properties and potential applications in drug design and development (Fahim et al., 2019).

Antitumor Activity

Several studies have investigated the antitumor activity of compounds synthesized from acrylamide derivatives, including those related to "(E)-3-(3,4-dimethoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide". These compounds exhibit promising in vitro antitumor activities against various cancer cell lines, highlighting their potential as leads for the development of new anticancer agents. The evaluation includes molecular docking studies to understand their interactions with biological targets and density functional theory (DFT) calculations to explore their molecular structures and stability (Deady et al., 2003).

Molecular Docking and DFT Studies

Molecular docking and DFT studies are critical for understanding the interaction of these compounds with biological targets and their electronic structures. These studies provide insights into the compounds' potential biological activities and help optimize their structures for enhanced activity. The computational analysis aids in predicting the stability of the molecules and their reactivity, which is crucial for designing compounds with desired biological properties (Nasr et al., 2017).

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-8-6-14(11-18(17)25-2)7-9-19(23)20-12-15-13-21-22-10-4-3-5-16(15)22/h6-9,11,13H,3-5,10,12H2,1-2H3,(H,20,23)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOSKWUPOWYKMS-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=C3CCCCN3N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=C3CCCCN3N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.